molecular formula C8H8N2O2 B1353579 5-Methoxy-1H-indazol-3-ol CAS No. 99719-37-6

5-Methoxy-1H-indazol-3-ol

Cat. No. B1353579
CAS RN: 99719-37-6
M. Wt: 164.16 g/mol
InChI Key: JVIODNHCPBUTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Transition Metal Catalyzed Reactions : These involve using transition metals as catalysts to form indazoles. For instance, a Cu(OAc)2 -catalyzed reaction can lead to the formation of 1H-indazoles via N–N bond formation .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-indazol-3-ol consists of an indazole ring with a methoxy group attached at the 5-position. The methoxy group enhances its solubility in polar solvents .

Scientific Research Applications

1. Inhibitor of Nitric Oxide Synthase

5-Methoxy-1H-indazol-3-ol derivatives, like 7-methoxy-1H-indazole, have been studied for their potential as inhibitors of neuronal nitric oxide synthase. The structure of these compounds facilitates hydrogen bonding, which is crucial for their inhibitory action (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

2. Enhancing Electrode Performance

5-Hydroxy-1H-indazole, a related compound, has been investigated as a film-forming additive for electrodes. Its oxidative decomposition leads to the formation of a protective film, improving the cycling performance of the electrode (Kang et al., 2014).

3. Chemical Synthesis and Diversification

3-Methoxy-2H-indazole and similar compounds have been used in the Davis-Beirut reaction, leading to the creation of N1,N2-disubstituted-1H-indazolones. These compounds are notable for their potential in further chemical diversification, such as azide-alkyne cycloaddition chemistry (Conrad et al., 2011).

4. Development of PET Probes

Derivatives of 5-Methoxy-1H-indazol-3-ol have been explored in the synthesis of PET probes. For instance, a compound was designed for imaging the enzyme PIM1, demonstrating potential in diagnostic imaging and medical research (Gao et al., 2013).

5. Antimicrobial Applications

Certain indazol-3-ols have been synthesized and evaluated for antimicrobial properties. Their effectiveness against various bacterial and fungal strains has been linked to the nature of substituents on their phenyl rings (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).

6. Antimalarial Drug Development

Bis(indazol-3-ol) derivatives have been investigated as inhibitors in the biocrystallization process of hemozoin, a Plasmodium detoxification specific process. This research points towards potential applications in antimalarial drug development (Alho et al., 2009).

7. Electroactive Materials

Indazole-based materials, including methoxy-substituted derivatives, have been synthesized for their thermal, optical, electrochemical, and photoelectrical properties. These findings highlight their potential as electroactive materials in various applications (Cekaviciute et al., 2012).

8. Antitubercular Agents

1H-indazole derivatives have been designed based on bioisosteric replacement of antitubercular agents, showing promise in tuberculosis treatment. Some of these compounds have shown good in vitro activity against Mycobacterium tuberculosis (Sharma et al., 2019).

properties

IUPAC Name

5-methoxy-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIODNHCPBUTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451196
Record name 3-Hydroxy-5-methoxy (1H)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1H-indazol-3-ol

CAS RN

99719-37-6
Record name 3-Hydroxy-5-methoxy (1H)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1H-indazol-3-ol
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1H-indazol-3-ol
Reactant of Route 3
Reactant of Route 3
5-Methoxy-1H-indazol-3-ol
Reactant of Route 4
5-Methoxy-1H-indazol-3-ol
Reactant of Route 5
Reactant of Route 5
5-Methoxy-1H-indazol-3-ol
Reactant of Route 6
5-Methoxy-1H-indazol-3-ol

Citations

For This Compound
4
Citations
R Schindler, I Fleischhauer, N Höfgen… - … der Pharmazie: An …, 1998 - Wiley Online Library
… 5-Methoxy-1H-indazol-3-ol (4) and 5-nitro1H-indazol-3-ol (5) were used for further derivatisation. We focused on N-1 alkylation with halogenoalkylaryls or -heteroaryls. As potential side …
Number of citations: 20 onlinelibrary.wiley.com
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
… 2-Bromo-5-methoxybenzoic acid reacts with hydrazine hydrate and copper in this way to give 5-methoxy-1H-indazol-3-ol in 28% yield.[30] Similarly, 2-fluorobenzoates react with 1,2-…
Number of citations: 92 www.thieme-connect.com
L BAIOCCHI, G CORSI, G PALAZZO - Synthesis, 1978 - thieme-connect.com
… tion is not necessary and have applied this method to the synthesis of 5-methoxy-1H-indazol-3-ol and of 1H-indazol-3-ol itself. The yields are rather low, but the process requires very …
Number of citations: 58 www.thieme-connect.com
S Mal, U Malik, M Mahapatra, A Mishra… - Drug Development …, 2022 - Wiley Online Library
… Another inflammatory mediator leukotriene, an arachidonic acid metabolite, can be inhibited by a compound quinoline linker-1-benzyl-5-methoxy-1H-indazol-3-ol derivative, which acts …
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.